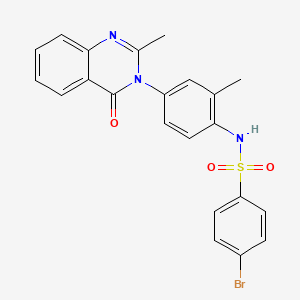

4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an intriguing compound with a unique structure that includes both a bromine atom and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves the multi-step reaction of a bromo-substituted benzene derivative with a quinazolinone derivative. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which are renowned for their efficiency in forming carbon-nitrogen bonds.

Industrial Production Methods: On an industrial scale, this compound is produced using automated synthesis platforms that ensure precise control over reaction conditions. High-throughput screening methods optimize yield and purity, using solvents like dimethylformamide or toluene and catalysts such as palladium on carbon.

Análisis De Reacciones Químicas

Types of Reactions: This compound participates in a variety of chemical reactions, such as:

Oxidation: The sulfonamide group can be oxidized to sulfonic acids under strong oxidative conditions.

Reduction: The quinazolinone moiety may undergo reduction to yield its corresponding dihydroquinazoline derivative.

Common Reagents and Conditions: Typical reagents include strong bases like sodium hydride for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Most reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products: From these reactions, one can obtain a range of derivatives including sulfonic acids, dihydroquinazolines, and other substituted phenyl derivatives, each having unique properties and applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Quinazolinone derivatives, structurally related to this compound, have demonstrated significant cytotoxic effects.

Mechanism of Action:

- Apoptosis Induction: Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to increase the annexin V-FITC positive rate significantly in MDA-MB-231 breast cancer cells, indicating enhanced apoptosis compared to controls .

- Cell Cycle Arrest: Some studies have reported that these compounds can cause cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cell lines like HCT-116.

Case Studies:

- In a study involving similar quinazolinone compounds, one derivative exhibited an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), suggesting potent inhibitory effects on cancer cell proliferation.

Antimicrobial Properties

The antimicrobial activity of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings:

- A study on oxadiazole derivatives indicated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The hybrid nature of the target compound may enhance its antimicrobial efficacy through synergistic effects.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Quinazolinone derivatives have been noted for their ability to reduce inflammation and pain.

Mechanism of Action:

- The anti-inflammatory potential is often linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds derived from quinazolinones have been evaluated using carrageenan-induced paw edema tests in animal models .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against carbonic anhydrases (CAs). Inhibitors of CA IX have shown promise in cancer therapy due to their selective targeting of tumor-associated enzymes.

Research Insights:

- Certain benzenesulfonamide derivatives demonstrated excellent inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as selective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazolinone core can significantly affect biological activity.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves:

Molecular Targets: It targets specific enzymes or receptors, modulating their activity and thereby influencing biological pathways.

Pathways Involved: Common pathways include enzyme inhibition, protein binding, and interactions with cellular membranes, which contribute to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds: Compounds with structural similarities include other sulfonamides and quinazolinone derivatives, such as:

4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Uniqueness: The presence of the bromine atom in 4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide distinguishes it from its analogs. This feature enhances its reactivity and allows for further functionalization, making it a versatile compound in synthetic chemistry.

That's a deep dive into this compound

Actividad Biológica

4-bromo-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, with the CAS number 898438-84-1, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C22H18BrN3O3S

- Molecular Weight : 484.4 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C22H18BrN3O3S |

| Molecular Weight | 484.4 g/mol |

| CAS Number | 898438-84-1 |

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Table: Anticancer Activity Data

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the quinazoline core and the sulfonamide group. These functional groups enhance its interaction with biological targets, such as enzymes involved in cancer progression and microbial resistance.

Case Studies

- Inhibition of Carbonic Anhydrase : Recent studies have highlighted the compound's ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition was compared with standard sulfonamide inhibitors, showing promising results for therapeutic applications in oncology .

- Cardiovascular Effects : Another study investigated the effects of sulfonamide derivatives on cardiovascular parameters using isolated rat heart models. Results indicated that certain benzenesulfonamide derivatives could alter perfusion pressure and coronary resistance, suggesting potential cardiovascular implications for compounds like this compound .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinazoline Core : Starting from appropriate aniline derivatives, cyclization reactions are employed to form the quinazoline core.

- Amidation Reaction : The final step involves amidation with benzenesulfonyl chloride to yield the target compound.

Propiedades

IUPAC Name |

4-bromo-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSOBDNZATXMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.